molecular formula C15H10N2O4 B1226516 2-Acetamido-3-nitro-9-fluorenone CAS No. 13287-73-5

2-Acetamido-3-nitro-9-fluorenone

Cat. No.: B1226516
CAS No.: 13287-73-5
M. Wt: 282.25 g/mol
InChI Key: NKZAKQSPBYLXCN-UHFFFAOYSA-N
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Description

2-Acetamido-3-nitro-9-fluorenone is an organic compound with the molecular formula C15H10N2O4 It is a derivative of fluorenone, characterized by the presence of acetamido and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetamido-3-nitro-9-fluorenone typically involves the nitration of 2-acetamido-9-fluorenone. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the fluorenone ring.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same nitration reaction, with careful control of reaction parameters to maximize yield and purity. The product is then purified through recrystallization or other suitable purification techniques.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the nitro group can be further oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or other chemical reducing agents like tin(II) chloride.

    Substitution: The compound can participate in substitution reactions where the acetamido or nitro groups can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or tin(II) chloride are commonly used.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products:

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Formation of 2-acetamido-3-amino-9-fluorenone.

    Substitution: Formation of substituted fluorenone derivatives depending on the substituent introduced.

Scientific Research Applications

2-Acetamido-3-nitro-9-fluorenone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Acetamido-3-nitro-9-fluorenone involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The acetamido group may also play a role in modulating the compound’s activity by influencing its binding to molecular targets.

Comparison with Similar Compounds

  • 2-Acetamido-9-fluorenone
  • 2-Acetamido-3,7-dinitro-9-fluorenone
  • 2-Acetamido-3,7-dichloro-9-fluorenone
  • 3-Acetamido-9-fluorenone
  • 2-Acetamido-3-bromo-9-fluorenone

Comparison: 2-Acetamido-3-nitro-9-fluorenone is unique due to the presence of both acetamido and nitro groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, the nitro group in this compound makes it more reactive in reduction and substitution reactions, and potentially more potent in biological assays.

Properties

IUPAC Name

N-(3-nitro-9-oxofluoren-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O4/c1-8(18)16-13-6-12-11(7-14(13)17(20)21)9-4-2-3-5-10(9)15(12)19/h2-7H,1H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKZAKQSPBYLXCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C2C3=CC=CC=C3C(=O)C2=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40157825
Record name 2-Acetamido-3-nitro-9-fluorenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40157825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13287-73-5
Record name 2-Acetamido-3-nitro-9-fluorenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013287735
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC60826
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60826
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Acetamido-3-nitro-9-fluorenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40157825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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